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molecular formula C11H9BrN2O2 B8601676 3-bromo-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid

3-bromo-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No. B8601676
M. Wt: 281.10 g/mol
InChI Key: YGKWHAVWUPNZLV-UHFFFAOYSA-N
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Patent
US08338434B2

Procedure details

To a solution of methyl 3-bromo-4-(1-methyl-1H-pyrazol-5-yl)benzoate (275 mg, 093 mmol) in MeOH (10 mL) was added NaOH solution (2.5 M, 3.72 mL, 9.3 mmol). After 12 h at 25° C., the solution was partitioned between H2O-DCM and the pH of the aqueous phase was adjusted to ˜4 with 6N HCl solution. The aqueous phase was washed several times with DCM and the combined organic fractions were dried over Na2SO4 and concentrated to afford the title compound as a white solid (230.1 mg, 88%): LC-MS (ES) m/z=282 (M+H)+.
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
3.72 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]1[N:16]([CH3:17])[N:15]=[CH:14][CH:13]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]1[N:16]([CH3:17])[N:15]=[CH:14][CH:13]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1C1=CC=NN1C
Name
Quantity
3.72 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was partitioned between H2O-DCM
WASH
Type
WASH
Details
The aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 230.1 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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